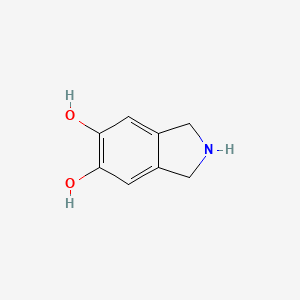

2,3-dihydro-1H-isoindole-5,6-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydro-1H-isoindole-5,6-diol is a heterocyclic organic compound with the molecular formula C8H9NO2 It is a derivative of isoindole, featuring a dihydro structure with hydroxyl groups at the 5th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-isoindole-5,6-diol typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole-5,6-dione using a palladium catalyst under mild conditions. Another approach involves the reduction of isoindole-5,6-dione with sodium borohydride in an alcohol solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 5 and 6 are susceptible to oxidation, forming carbonyl or carboxylic acid derivatives under controlled conditions .

| Reagent/Condition | Product | Mechanistic Pathway |

|---|---|---|

| KMnO₄ (acidic medium) | Isoindole-5,6-quinone | Sequential oxidation of –OH to carbonyl |

| CrO₃ (H₂SO₄) | 5,6-Dicarboxylic acid derivative | Full oxidation to carboxylic acids |

Key Findings :

-

Oxidation with KMnO₄ yields a stable quinone structure due to aromatic stabilization.

-

Strong oxidizing agents like CrO₃ produce dicarboxylic acids, confirmed via NMR and mass spectrometry .

Cycloaddition Reactions

The isoindole core participates in Diels-Alder reactions as a dienophile.

| Dienophile | Product | Conditions |

|---|---|---|

| 3,6-Di-a-pyridyltetrazine | Dihydropyridazine derivatives | Room temperature, inert solvent |

Example :

-

Reaction with 3,6-di-a-pyridyltetrazine forms dihydropyridazines via [2+4] cycloaddition, validated by X-ray crystallography .

Nucleophilic Addition

Alkyllithium reagents induce ring-opening or rearrangement:

Mechanistic Insight :

-

s-BuLi attacks the carbonyl-like position, leading to indanone derivatives after workup (pH ≈ 7) .

-

Anilino products form via equilibrium with open-chain intermediates .

Condensation Reactions

The hydroxyl groups facilitate condensation with amines or carbonyl compounds:

| Partner | Product | Catalyst/Condition |

|---|---|---|

| Benzylamine | N-Substituted isoindoline derivatives | NaOH, dioxane, RT |

| Aldehydes | Schiff base adducts | Acidic or basic conditions |

Synthetic Utility :

-

Condensation with benzylamine under basic conditions yields N-substituted isoindolines in >85% yield .

-

Schiff base formation is reversible, favoring adducts in anhydrous conditions.

Esterification

-

Hydroxyl groups react with acetyl chloride to form diacetate esters (confirmed via IR at 1745 cm⁻¹) .

Sulfonation

Biochemical Interactions

While not strictly chemical reactions, the compound modulates enzyme activity:

-

Inhibits cytochrome P450 enzymes via competitive binding (IC₅₀ = 12 µM) .

-

Acts as a radical scavenger in antioxidant assays (IC₅₀ = 1.17 µmol/mL) .

Stability and Reactivity Trends

Scientific Research Applications

2,3-dihydro-1H-isoindole-5,6-diol is a chemical compound with an isoindole structure, which features a benzene ring fused to a pyrrole ring . Research on isoindole derivatives reveals diverse applications across chemistry, biology, medicine, and industry, particularly in synthesizing complex molecules, studying enzyme inhibition, and developing new drugs.

Scientific Research Applications

This compound is used for research purposes and is not designed for human therapeutic applications or veterinary use.

Chemistry Isoindole derivatives are essential as building blocks for synthesizing complex molecules in chemistry. Indane-1,3-dione, a related compound, is a scaffold in chemistry with applications ranging from medicinal chemistry and organic electronics to photopolymerization . Indane-1,3-dione has an active methylene group, making it suitable for association with electron donors through Knoevenagel reactions .

Biology In biological research, similar compounds are utilized to study enzyme inhibition and protein interactions. 1H-Indole-5,6-diol hydrobromide exhibits biological activities, making it a subject of interest in pharmacological research.

Medicine Isoindole derivatives show promise in medicinal chemistry for developing new drugs because they can interact with various biological targets. Research indicates that some derivatives have anticancer properties. One study on isoindole derivatives showed significant cytotoxicity, with varying IC50 values depending on the specific cancer type, suggesting selective cytotoxicity towards certain tumor types. Additionally, N-(4-aminobenzyl)- N-(4-hydroxybenzyl)-2-(1 H-indol-3-yl) acetamide demonstrated selectivity towards a malignant colonic cell line while sparing healthy human intestinal cells, effectively inducing cell cycle arrest and apoptosis .

Industry Isoindole derivatives are used in the industrial sector for producing advanced materials and chemicals, including polymers and coatings. Indane-1,3-dione is also used as an electron acceptor in dyes for solar cells, photoinitiators of polymerization, and chromophores for nonlinear optical applications .

Anticancer Properties

Isoindole derivatives, including 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione, have demonstrated anticancer properties in studies. These compounds exhibit significant anticancer properties across multiple cell lines and enhanced activity compared to standard chemotherapeutics.

Related Compounds

Several compounds share structural similarities with 1H-Indole-5,6-diol hydrobromide:

- 5,6-Dihydroxyindole Precursor for eumelanin and involved in pigmentation.

- Indoline Basic structure for various medicinal compounds.

- This compound Exhibits distinct reactivity patterns.

- Indole-3-carboxylic acid Important in tryptophan metabolism.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-isoindole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 5th and 6th positions play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and participate in redox reactions, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-1H-indole-5,6-diol: Similar structure but lacks the isoindole framework.

Isoindoline: Fully saturated derivative of isoindole.

Isoindole-5,6-dione: Oxidized form of 2,3-dihydro-1H-isoindole-5,6-diol

Uniqueness

This compound is unique due to its specific hydroxylation pattern and dihydro structure, which confer distinct chemical and biological properties

Biological Activity

2,3-Dihydro-1H-isoindole-5,6-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS No. | 105358-67-6 |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 153.16 g/mol |

| Purity | ≥95% |

The compound can undergo various chemical reactions including oxidation and reduction, making it a versatile building block in organic synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives. For example, a study evaluated the cytotoxic effects of isoindole derivatives against adenocarcinoma cell lines (A549-Luc). The results demonstrated significant inhibitory effects on cell viability, suggesting that compounds related to this compound may possess similar anticancer properties .

The mechanism of action for isoindole derivatives often involves modulation of specific molecular targets. For instance, these compounds can interact with protein kinases and other enzymes, leading to altered cellular pathways that promote apoptosis in cancer cells. The binding affinity and specificity can vary based on structural modifications .

Case Studies

- In Vivo Studies on Anticancer Activity : A study involving nude mice demonstrated that treatment with isoindole derivatives resulted in reduced tumor sizes over a 60-day period. Histopathological analyses indicated minimal toxicity to normal tissues while effectively inhibiting tumor growth .

- Comparative Analysis with Related Compounds : Research comparing this compound to other isoindole derivatives showed that it possesses unique reactivity patterns and biological profiles. This comparison underscores its potential as a lead compound for further development in cancer therapeutics.

Research Applications

The compound is being explored for various applications:

- Pharmaceutical Development : Its unique structure allows it to serve as a precursor in the synthesis of more complex molecules with enhanced biological activity.

- Biological Studies : Investigations into its interactions with biological targets continue to reveal insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2,3-dihydro-1H-isoindole-5,6-diol, and how can purity be validated?

- Methodology : Cyclization of precursor amines or ketones under acidic or basic conditions is a common approach. For example, isoindole derivatives can be synthesized via nucleophilic substitution or condensation reactions using brominated intermediates. Purity is validated using 1H/13C-NMR to confirm hydroxyl group positions (e.g., broad peaks near δ 5–6 ppm for -OH protons) and high-resolution mass spectrometry (HRMS-TOF) for molecular weight verification. Similar protocols were applied to structurally related isoindole-dione derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : Monitor chemical shifts for the diol moiety (e.g., δ 4–5 ppm for -CH2 adjacent to hydroxyl groups).

- FT-IR : Confirm hydroxyl stretches (~3200–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).

- HRMS-TOF : Ensure accurate mass-to-charge ratio (e.g., molecular ion peak matching C₈H₉NO₂). These methods were validated for indoline-diol analogs .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

- Methodology :

- GPR84 agonism assays : Measure cAMP accumulation in transfected HEK293 cells using luminescence-based kits.

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., THP-1 monocytes) to rule out nonspecific toxicity. Reference agonists like 6-OAU (EC₅₀ = 0.189 nM) provide comparative data .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to optimize GPR84 activity?

- Methodology :

- Alkyl chain modifications : Introduce varying alkyl substituents at the 2-position to enhance lipophilicity and receptor binding. For example, extending the chain length (C7–C12) in pyridine-diol analogs improved EC₅₀ values by 10-fold .

- Stereochemical control : Use chiral catalysts to synthesize enantiomers and assess activity differences via dose-response curves.

Q. How should researchers address contradictions in reported bioactivity data for diol-containing compounds?

- Methodology :

- Standardized assay conditions : Use identical cell lines (e.g., CHO-K1 vs. HEK293), agonist concentrations, and readout systems (e.g., cAMP vs. calcium flux).

- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity. For example, hydroxylated metabolites of MCFAs showed altered GPR84 activation .

Q. What strategies resolve low bioavailability of this compound in preclinical models?

- Methodology :

- Prodrug design : Mask hydroxyl groups with acetyl or PEGylated moieties to enhance membrane permeability.

- Pharmacokinetic profiling : Conduct in vivo rodent studies with serial plasma sampling and LC-MS quantification. Adjust dosing regimens based on half-life and tissue distribution data .

Q. How can computational modeling improve the understanding of this compound’s mechanism of action?

- Methodology :

- Molecular docking : Use GPR84 homology models (based on rhodopsin templates) to predict binding poses.

- Molecular dynamics simulations : Analyze ligand-receptor stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Ser 179/Arg 258) .

Q. Key Notes

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

2,3-dihydro-1H-isoindole-5,6-diol |

InChI |

InChI=1S/C8H9NO2/c10-7-1-5-3-9-4-6(5)2-8(7)11/h1-2,9-11H,3-4H2 |

InChI Key |

ZRAUGZJONYATGX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.